1-{[1-(3-bromo-2-methylbenzoyl)azetidin-3-yl]methyl}-1H-imidazole
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Overview
Description
1-{[1-(3-bromo-2-methylbenzoyl)azetidin-3-yl]methyl}-1H-imidazole is a synthetic organic compound characterized by its unique molecular structure, which includes a brominated benzoyl group, an azetidine ring, and an imidazole moiety
Mechanism of Action
Target of Action:
The compound’s primary target is a protein called FtsZ. FtsZ plays a crucial role in bacterial cell division by forming a contractile ring (the Z-ring) at the site of cell division. It acts as a scaffold for other cell division proteins, facilitating the assembly of the divisome complex. Inhibition of FtsZ disrupts cell division, leading to bacterial growth arrest and eventual cell death .
Mode of Action:
The compound interacts with FtsZ by binding to its active site. This binding prevents FtsZ monomers from polymerizing into the Z-ring, disrupting the formation of the divisome. As a result, bacterial cells cannot complete cytokinesis, leading to cell elongation and filamentation. The compound’s mode of action is bacteriostatic, inhibiting bacterial growth without directly killing the cells .
Biochemical Pathways:
The affected pathways include:
- Cell Cycle Regulation : The compound alters the balance between cell division and elongation, impacting bacterial growth .
Pharmacokinetics:
Result of Action:
Action Environment:
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1-{[1-(3-bromo-2-methylbenzoyl)azetidin-3-yl]methyl}-1H-imidazole typically involves multiple steps, starting with the bromination of 2-methylbenzoic acid to obtain 3-bromo-2-methylbenzoic acid. This intermediate is then converted to its corresponding acid chloride using thionyl chloride. The acid chloride reacts with azetidine to form the azetidinyl benzoyl intermediate. Finally, this intermediate undergoes a nucleophilic substitution reaction with 1H-imidazole to yield the target compound.
Industrial Production Methods
Industrial production of this compound would likely follow similar synthetic routes but on a larger scale, utilizing continuous flow reactors to optimize reaction conditions and improve yield. The use of automated systems for reagent addition and product isolation would enhance efficiency and scalability.
Chemical Reactions Analysis
Types of Reactions
1-{[1-(3-bromo-2-methylbenzoyl)azetidin-3-yl]methyl}-1H-imidazole can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents such as potassium permanganate or chromium trioxide, potentially leading to the formation of carboxylic acid derivatives.
Reduction: Reduction reactions using agents like lithium aluminum hydride can convert the carbonyl group to an alcohol.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an alkaline medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Sodium azide in dimethylformamide (DMF) for azide substitution.
Major Products
Oxidation: Carboxylic acid derivatives.
Reduction: Alcohol derivatives.
Substitution: Azide-substituted derivatives.
Scientific Research Applications
1-{[1-(3-bromo-2-methylbenzoyl)azetidin-3-yl]methyl}-1H-imidazole has several scientific research applications:
Chemistry: Used as a building block in the synthesis of more complex molecules.
Biology: Investigated for its potential as a biochemical probe due to its unique structure.
Medicine: Explored for its potential therapeutic properties, including antimicrobial and anticancer activities.
Industry: Utilized in the development of novel materials with specific properties, such as polymers and coatings.
Comparison with Similar Compounds
Similar Compounds
- 1-{[1-(3-chloro-2-methylbenzoyl)azetidin-3-yl]methyl}-1H-imidazole
- 1-{[1-(3-fluoro-2-methylbenzoyl)azetidin-3-yl]methyl}-1H-imidazole
- 1-{[1-(3-iodo-2-methylbenzoyl)azetidin-3-yl]methyl}-1H-imidazole
Uniqueness
1-{[1-(3-bromo-2-methylbenzoyl)azetidin-3-yl]methyl}-1H-imidazole is unique due to the presence of the bromine atom, which can significantly influence its reactivity and interaction with biological targets. The combination of the azetidine ring and imidazole moiety also contributes to its distinct chemical and biological properties.
Properties
IUPAC Name |
(3-bromo-2-methylphenyl)-[3-(imidazol-1-ylmethyl)azetidin-1-yl]methanone |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H16BrN3O/c1-11-13(3-2-4-14(11)16)15(20)19-8-12(9-19)7-18-6-5-17-10-18/h2-6,10,12H,7-9H2,1H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
JMTCSOAZMCSGST-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=CC=C1Br)C(=O)N2CC(C2)CN3C=CN=C3 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H16BrN3O |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
334.21 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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